5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and phenoxy groups. Common reagents used in these reactions include ethyl hydrazine, phenoxyacetic acid, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of high-purity reagents and stringent quality control measures is essential to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxamide
- 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H14N6O |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
5-amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6O/c1-2-13-12(9-17)16(18)22(21-13)14-8-15(20-10-19-14)23-11-6-4-3-5-7-11/h3-8,10H,2,18H2,1H3 |
InChI Key |
FCURTVJPVKIWTP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3 |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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